molecular formula C8H4BrClN2S B1372176 3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole CAS No. 1053659-07-6

3-(3-Bromophenyl)-5-chloro-1,2,4-thiadiazole

Cat. No. B1372176
CAS RN: 1053659-07-6
M. Wt: 275.55 g/mol
InChI Key: RWJHZWBPBSWEOO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Continuous Flow Synthesis and Derivatization

Baumann and Baxendale (2017) discussed a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles. This method enables the safe preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole, which can be further elaborated by reacting with various nucleophiles. This approach provides a valuable entry towards structural diversification of these heterocyclic scaffolds, including bromophenyl-5-chloro-1,2,4-thiadiazoles (Baumann & Baxendale, 2017).

Antimicrobial Activity Evaluation

Güzeldemirci and Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These compounds showed promising antimicrobial activities when tested against various bacteria and fungi, as well as antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Agent Synthesis

Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. These new pharmacophores were evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, showing promising results (Gomha et al., 2017).

Corrosion Inhibition Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of thiazole and thiadiazole derivatives against corrosion of iron. Their research provides valuable insights into the potential use of these compounds in corrosion prevention (Kaya et al., 2016).

Suzuki-Miyaura Coupling Reactions

Farahat and Boykin (2012) explored the Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. Their study led to the production of 3,5-diaryl-1,2,4-thiadiazoles with diverse aryl groups, offering insights into the structural modification of thiadiazoles (Farahat & Boykin, 2012).

Mild Steel Corrosion Behavior

Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic conditions. This study highlighted the relationship between chemical structure and corrosion inhibition efficiency (Bentiss et al., 2007).

Antifungal Activity Evaluation

Terzioğlu Klip et al. (2010) synthesized novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs, demonstrating significant antifungal activity against various fungi strains (Terzioğlu Klip et al., 2010).

Safety and Hazards

This includes understanding the health risks associated with exposure to the compound, safety precautions to be taken while handling it, and first aid measures in case of exposure .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified to enhance its properties .

properties

IUPAC Name

3-(3-bromophenyl)-5-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJHZWBPBSWEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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